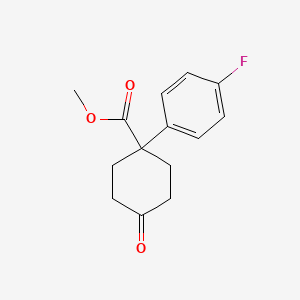

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

Description

The exact mass of the compound Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQFIBJQOZPYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608502 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80912-51-2 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on a robust and efficient one-pot synthesis strategy involving a tandem double Michael addition and Dieckmann condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present key characterization data. This document is intended to be a practical resource for researchers and scientists, offering field-proven insights and a self-validating experimental framework.

Introduction

The 4-aryl-4-oxocyclohexane-1-carboxylate scaffold is a privileged motif in the design of pharmacologically active molecules. The presence of a quaternary carbon center and multiple functional groups offers a versatile platform for the development of novel therapeutics. Specifically, the title compound, Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, incorporates a 4-fluorophenyl group, a common substituent in drug candidates known to enhance metabolic stability and binding affinity. This guide will focus on a highly efficient and scalable synthetic route to this important intermediate.

Synthetic Strategy: A One-Pot Double Michael Addition-Dieckmann Condensation

The most elegant and efficient pathway to construct the 4-aryl-4-oxocyclohexane core is through a one-pot reaction that combines two key transformations: a double Michael addition followed by an intramolecular Dieckmann condensation. This tandem approach allows for the formation of three new carbon-carbon bonds in a single synthetic operation, significantly improving efficiency and reducing waste compared to traditional multi-step syntheses.

The overall transformation begins with the reaction of methyl 2-(4-fluorophenyl)acetate with two equivalents of an acrylic acid ester (in this case, methyl acrylate) in the presence of a strong base. The base facilitates the deprotonation of the α-carbon of the starting ester, which then acts as a nucleophile in a conjugate addition to methyl acrylate. This process repeats to form a diester intermediate. This intermediate, without isolation, undergoes an intramolecular Dieckmann condensation to yield the desired cyclic β-keto ester.

Reaction Mechanism

The mechanism of this one-pot synthesis can be broken down into two main stages:

-

Double Michael Addition: A strong base, such as potassium tert-butoxide, deprotonates the α-carbon of methyl 2-(4-fluorophenyl)acetate, generating an enolate. This enolate then attacks the β-carbon of methyl acrylate in a Michael addition. This process is repeated with a second molecule of methyl acrylate to form a pimelate diester intermediate.

-

Dieckmann Condensation: The same basic conditions promote the intramolecular cyclization of the pimelate diester. An enolate is formed at one of the α-carbons, which then attacks the carbonyl carbon of the other ester group, forming a six-membered ring. Subsequent elimination of a methoxide ion yields the final product, a cyclic β-keto ester.[1][2][3]

Caption: A high-level overview of the one-pot synthesis workflow.

Experimental Protocol

This protocol is based on established methodologies for the synthesis of related 4,4-disubstituted cyclohexane β-keto esters.[4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount |

| Methyl 2-(4-fluorophenyl)acetate | C₉H₉FO₂ | 168.17 | 1.0 | (To be calculated) |

| Methyl acrylate | C₄H₆O₂ | 86.09 | 2.2 | (To be calculated) |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | 2.5 | (To be calculated) |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | (Sufficient volume) |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | - | (For workup) |

| Saturated sodium chloride (brine) | NaCl | 58.44 | - | (For workup) |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | (For drying) |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | (For extraction) |

| Hexanes | C₆H₁₄ | 86.18 | - | (For chromatography) |

Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methyl 2-(4-fluorophenyl)acetate in anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the flask to 0 °C in an ice bath and add a solution of potassium tert-butoxide in THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Michael Addition: After the addition of the base is complete, add methyl acrylate dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature remains at 0 °C.

-

Dieckmann Condensation: Once the addition of methyl acrylate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.

Caption: The mechanistic pathway of the one-pot synthesis.

Characterization of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

Final product characterization is crucial for verifying the structure and purity. The following data is typical for this class of compounds.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₄H₁₅FO₃

-

Molecular Weight: 250.27 g/mol

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.35-7.25 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 3.70 (s, 3H, OCH₃), 2.80-2.60 (m, 4H, CH₂), 2.50-2.30 (m, 4H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 209.0 (C=O, ketone), 174.5 (C=O, ester), 162.0 (d, J=245 Hz, C-F), 138.0 (d, J=3 Hz, C-Ar), 128.0 (d, J=8 Hz, C-Ar), 115.5 (d, J=21 Hz, C-Ar), 58.0 (C-quat), 52.5 (OCH₃), 38.0 (CH₂), 35.0 (CH₂).

-

IR (KBr, cm⁻¹): ν 2950 (C-H), 1735 (C=O, ester), 1715 (C=O, ketone), 1605 (C=C, aromatic), 1510 (C=C, aromatic), 1220 (C-F).

-

Mass Spectrometry (EI): m/z (%) 250 (M⁺), 222, 191, 163, 135, 109.

Conclusion

The one-pot double Michael addition-Dieckmann condensation strategy offers a highly effective and scalable method for the synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. This technical guide provides a detailed framework, from the underlying mechanism to a practical experimental protocol and characterization data, to aid researchers in the successful preparation of this important synthetic intermediate. The principles and procedures outlined herein are adaptable and can serve as a valuable resource for the synthesis of other structurally related compounds.

References

- DeGraffenreid, M. R., et al. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. The Journal of Organic Chemistry, 72(19), 7455-7458.

- Schaefer, J. P., & Bloomfield, J. J. (1967).

- Davis, B. R., & Garrett, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon.

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US3979444A - 4-Arylcyclohexylamines.

-

PubChem. (n.d.). Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a key chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a fluorinated aromatic ring and a reactive cyclohexanone moiety, make it a versatile building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and notable applications of this compound, with a particular focus on its role in the development of novel analgesic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering expert insights into the practical utility and synthetic pathways associated with this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a chemical intermediate is paramount for its effective utilization in synthesis and for quality control. This section details the known properties of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.

Physical and Chemical Properties

The fundamental physical and chemical properties of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate are summarized in the table below. The compound is a solid at room temperature, and its molecular structure and weight are well-defined.

| Property | Value | Source |

| CAS Number | 80912-51-2 | [1][2] |

| Molecular Formula | C₁₄H₁₅FO₃ | [1][2] |

| Molecular Weight | 250.27 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| IUPAC Name | methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While experimentally obtained spectra for this specific compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the methyl protons of the ester group, and the methylene protons of the cyclohexanone ring. The aromatic protons would likely appear as multiplets in the downfield region (δ 7.0-7.5 ppm). The methyl ester protons would present as a singlet around δ 3.7 ppm. The cyclohexanone protons would exhibit complex multiplets in the aliphatic region (δ 2.0-3.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons (with characteristic C-F coupling), the quaternary carbon attached to the aromatic ring, the methyl carbon of the ester, and the methylene carbons of the cyclohexyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1710-1750 cm⁻¹. Other significant peaks would include C-F stretching vibrations and C-H stretching vibrations of the aromatic and aliphatic moieties.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 250. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group and other characteristic cleavages of the cyclohexanone ring.

Synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

The synthesis of 4-aryl-4-oxocyclohexane-1-carboxylates can be achieved through several synthetic strategies. A prominent and highly effective method for the construction of the core cyclic system is the Dieckmann condensation . This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings.

Proposed Synthetic Pathway via Dieckmann Condensation

The synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate can be conceptually approached through a Dieckmann condensation of a corresponding pimelic acid diester. The logical flow of this synthesis is outlined below.

Caption: Retrosynthetic and forward synthesis plan for the target molecule.

Detailed Experimental Protocol (Hypothetical)

Based on established methodologies for similar compounds[3], a plausible, detailed protocol for the synthesis is presented below. This protocol serves as a guide and would require optimization for specific laboratory conditions.

Step 1: Synthesis of Diethyl 4-(4-fluorophenyl)pimelate

-

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-fluorophenylacetonitrile.

-

Heat the mixture to reflux.

-

Add ethyl acrylate dropwise to the refluxing mixture.

-

After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Extract the residue with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to obtain diethyl 4-(4-fluorophenyl)pimelate.

Step 2: Dieckmann Condensation to form Ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil.

-

Add anhydrous toluene to the flask, followed by a catalytic amount of ethanol.

-

Heat the mixture to reflux.

-

Add a solution of diethyl 4-(4-fluorophenyl)pimelate in anhydrous toluene dropwise to the refluxing suspension.

-

Continue refluxing until the reaction is complete (indicated by the cessation of hydrogen evolution).

-

Cool the reaction mixture in an ice bath and cautiously add glacial acetic acid to neutralize the excess sodium hydride.

-

Add water and separate the organic layer.

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.

Step 3: Transesterification to Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

-

Dissolve the crude ethyl ester in an excess of methanol.

-

Add a catalytic amount of a suitable acid or base (e.g., sulfuric acid or sodium methoxide).

-

Stir the mixture at room temperature or gentle heat until the transesterification is complete (monitored by TLC or GC).

-

Neutralize the catalyst.

-

Remove the excess methanol under reduced pressure.

-

Purify the final product by column chromatography on silica gel or by recrystallization to obtain Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.

Applications in Medicinal Chemistry: A Gateway to Novel Analgesics

The primary utility of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate in drug discovery lies in its role as a precursor for the synthesis of 4-amino-4-arylcyclohexanones. This class of compounds has been extensively investigated for its analgesic properties.[3][4][5] The introduction of an amino group at the 4-position of the cyclohexanone ring is a critical step in imparting biological activity.

Synthetic Conversion to Bioactive Amines

The conversion of the keto-ester to the corresponding amine can be achieved through a series of well-established chemical transformations. A representative synthetic workflow is depicted below.

Caption: Synthetic route from the title compound to bioactive amines.

A plausible experimental approach for this transformation would involve the following key steps:

-

Hydrolysis and Decarboxylation: The methyl ester is first hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Subsequent heating of the β-keto acid leads to decarboxylation, yielding 4-(4-fluorophenyl)cyclohexanone.

-

Reductive Amination: The resulting ketone can then be converted to the desired amine through reductive amination. This can be achieved by reacting the ketone with an amine (e.g., dimethylamine, methylamine) in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

Pharmacological Significance of 4-Amino-4-arylcyclohexanone Derivatives

Derivatives of 4-amino-4-arylcyclohexanones have been shown to possess significant analgesic activity.[3][4] The nature and position of the substituent on the aromatic ring, as well as the substituents on the amino group, have a profound impact on the pharmacological profile of these compounds.[3] For instance, certain derivatives have demonstrated potency comparable to that of morphine in preclinical models of pain.[3] Furthermore, modifications to the carbonyl group of the cyclohexanone ring, such as reduction to a hydroxyl group or addition of nucleophiles, have led to the discovery of potent analgesics.[5] The stereochemistry of these modifications has also been found to be crucial for activity, with the trans isomers often exhibiting higher potency.[5]

Conclusion

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and reactive functional groups provide a robust platform for the construction of more complex molecular architectures. The synthetic pathways outlined in this guide, particularly those leading to the formation of 4-amino-4-arylcyclohexanone derivatives, highlight the importance of this compound in the ongoing search for novel and effective analgesic agents. Further exploration of the chemistry of this intermediate is likely to yield new compounds with a wide range of therapeutic applications.

References

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]

-

Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]

- BenchChem. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Technical Support Team.

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function. Journal of Medicinal Chemistry, 24(4), 404–408. [Link]

Sources

- 1. 80912-51-2 | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate - AiFChem [aifchem.com]

- 2. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]

- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (CAS 80912-51-2), a valuable building block in synthetic and medicinal chemistry. As direct experimental spectra for this specific compound are not widely published, this document serves as an expert-level predictive guide based on foundational spectroscopic principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral predictions is explained, and self-validating protocols are described to ensure researchers can achieve unambiguous structural elucidation and verification. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules.

Molecular Structure and Overview

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate possesses a unique combination of functional groups that yield a rich and informative spectroscopic profile. The key structural features include:

-

A para-substituted fluorophenyl ring , which introduces specific aromatic signals and characteristic C-F couplings in NMR.

-

A cyclohexanone ring , whose protons are diastereotopic and exhibit complex splitting patterns.

-

A quaternary carbon (C1) at the junction of the phenyl ring and the ester group, which is a key feature to confirm in ¹³C NMR.

-

An ester moiety and a ketone moiety , each with distinct carbonyl signals in both IR and ¹³C NMR spectroscopy.

A multi-technique analytical approach is therefore essential for complete and unambiguous characterization.

Figure 1: Structure of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. High-field NMR (≥400 MHz) is recommended to resolve the complex multiplets of the cyclohexane protons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is typically a good first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220-240 ppm.

-

A 30-degree pulse angle with a 2-second relaxation delay is standard.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to observe the quaternary carbon signals, which have longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CDCl₃ peak (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

Predicted ¹H NMR Spectrum

The proton spectrum is predicted to show four distinct regions corresponding to the aromatic, methoxy, and two sets of aliphatic protons.

| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling (J, Hz) | Justification |

| H-2', H-6' | ~ 7.40 - 7.55 | dd (or t) | 2H | ³JHH ≈ 8.8, ⁴JHF ≈ 5.5 | Aromatic protons ortho to the electron-withdrawing ester group and meta to the fluorine. |

| H-3', H-5' | ~ 7.05 - 7.15 | t | 2H | ³JHH ≈ 8.8, ³JHF ≈ 8.8 | Aromatic protons ortho to the fluorine, showing coupling to both adjacent protons and the fluorine atom. |

| H-13 (OCH₃) | ~ 3.70 | s | 3H | - | Classic chemical shift for methyl ester protons; appears as a sharp singlet. |

| H-2, H-6 (axial/eq) | ~ 2.20 - 2.45 | m | 4H | - | Diastereotopic protons alpha to the quaternary carbon. The complex multiplet arises from geminal and vicinal couplings. |

| H-3, H-5 (axial/eq) | ~ 2.50 - 2.75 | m | 4H | - | Diastereotopic protons alpha to the ketone group are deshielded and show complex splitting. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum provides a count of unique carbon atoms and crucial information about their chemical environment. The presence of fluorine will induce characteristic C-F coupling.

| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Justification |

| C-4 (Ketone C=O) | ~ 209.0 | - | The ketone carbonyl is highly deshielded, appearing far downfield. |

| C-12 (Ester C=O) | ~ 174.5 | - | The ester carbonyl is shielded relative to the ketone. |

| C-4' (C-F) | ~ 162.5 | ¹JCF ≈ 245-250 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |

| C-1' | ~ 141.0 | ⁴JCF ≈ 3 | The ipso-carbon attached to the cyclohexyl ring. |

| C-2', C-6' | ~ 129.5 | ³JCF ≈ 8 | Aromatic carbons ortho to the ester group. |

| C-3', C-5' | ~ 115.8 | ²JCF ≈ 21 | Aromatic carbons ortho to the fluorine atom, showing a characteristic two-bond coupling. |

| C-13 (OCH₃) | ~ 52.5 | - | Typical chemical shift for a methyl ester carbon. |

| C-1 (Quaternary) | ~ 48.0 | - | The quaternary carbon will likely have a low intensity signal. |

| C-3, C-5 | ~ 38.0 | - | Carbons alpha to the ketone. |

| C-2, C-6 | ~ 34.5 | - | Carbons beta to the ketone. |

Validation with 2D-NMR

To move from prediction to unequivocal assignment, 2D-NMR experiments are indispensable. This protocol forms a self-validating system where each correlation must be consistent with the proposed structure.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. It will confirm the connectivity between H-2'/H-3' and H-5'/H-6' in the aromatic system and show the complex coupling network within the H-2/H-3 and H-5/H-6 aliphatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is the primary method for assigning the protonated carbons (C-2, C-3, C-5, C-6, C-2', C-3', C-5', C-6', and C-13).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the non-protonated quaternary carbons. Key expected correlations include:

-

OCH₃ protons (H-13) to the ester carbonyl (C-12) and the methoxy carbon (C-13).

-

Aromatic protons (H-2', H-6') to the quaternary carbon (C-1) and other aromatic carbons.

-

Cyclohexane protons (H-2, H-6) to the quaternary carbon (C-1).

-

Figure 2: A logical workflow for unambiguous structural assignment using 2D-NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, primarily the two distinct carbonyl groups.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, simple technique that requires no sample preparation.

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum is dominated by strong absorptions from the carbonyls and the C-F bond.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |

| ~ 3000 - 2850 | C-H (sp³ aliphatic) stretch | Medium | Corresponds to the C-H bonds of the cyclohexanone ring.[1] |

| ~ 1735 | C=O (ester) stretch | Strong, Sharp | The ester carbonyl typically absorbs at a higher frequency than an aliphatic ketone due to the electron-withdrawing nature of the adjacent oxygen. |

| ~ 1715 | C=O (ketone) stretch | Strong, Sharp | A characteristic absorption for a six-membered ring ketone.[1] |

| ~ 1600, 1510 | C=C (aromatic) stretch | Medium | Characteristic skeletal vibrations of the benzene ring. |

| ~ 1230 | C-F (aryl-fluoride) stretch | Strong | A very strong and diagnostically useful band for the aryl-fluoride bond. |

| ~ 1250 - 1100 | C-O (ester) stretch | Strong | Esters show two C-O stretching bands (asymmetric and symmetric). |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact elemental composition.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode. The molecule is likely to be observed as the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis: Determine the accurate mass of the observed molecular ion and use software to calculate the elemental composition. Compare this with the theoretical value.

Predicted Mass Spectrum and Fragmentation

-

Molecular Formula: C₁₄H₁₅FO₃

-

Molecular Weight: 250.27 g/mol

-

Predicted HRMS (ESI+): The theoretical exact mass for [M+H]⁺ (C₁₄H₁₆FO₃⁺) is 251.1078 . An observed mass within 5 ppm of this value confirms the elemental composition.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key predicted fragmentation pathways include the loss of neutral fragments from the molecular ion.

Figure 3: Simplified predicted fragmentation pathway for the title compound in positive ion MS.

Summary and Conclusion

The structural elucidation of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate requires a synergistic application of modern spectroscopic techniques. This guide outlines a robust, predictive framework for this analysis. The combination of 1D and 2D NMR provides the complete carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the carbonyl functional groups, and HRMS verifies the elemental composition and molecular weight. By following the detailed protocols and comparing experimental data to the predicted values and patterns described herein, researchers can confidently and unambiguously confirm the structure and purity of this important chemical entity.

References

-

PubChem. Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link][2]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Alberta. ¹³C-NMR Chemical Shifts. Available at: [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (CAS 80912-51-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, registered under CAS number 80912-51-2, is a synthetic organic compound characterized by a cyclohexane core bearing four distinct functional groups: a ketone, a methyl ester, a 4-fluorophenyl substituent, and a quaternary carbon center. This unique combination of functionalities makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structure allows for a wide range of chemical transformations, providing a scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, properties, plausible synthetic routes, and its significance as an intermediate in the development of novel chemical entities.

Chemical Structure and Identifiers

The chemical structure of CAS 80912-51-2 features a central six-membered carbocyclic ring. A key feature is the quaternary carbon atom at the C1 position, which is substituted with both a methoxycarbonyl group (-COOCH₃) and a 4-fluorophenyl group. A carbonyl group (C=O) is located at the C4 position of the cyclohexane ring.

Systematic IUPAC Name: methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

Chemical Formula: C₁₄H₁₅FO₃[1]

Molecular Weight: 250.27 g/mol [1]

Canonical SMILES: COC(=O)C1(CCC(=O)CC1)C2=CC=C(F)C=C2

InChI Key: NCQFIBJQOZPYOI-UHFFFAOYSA-N

Physicochemical and Predicted Properties

Experimentally determined physicochemical data for this compound are not widely available in peer-reviewed literature. The following table summarizes key identifiers and predicted properties from chemical supplier databases. These values should be used as estimates and confirmed through empirical measurement.

| Property | Value | Source |

| CAS Number | 80912-51-2 | Multiple Sources |

| Molecular Formula | C₁₄H₁₅FO₃ | [1] |

| Molecular Weight | 250.27 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 344.9 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.206 ± 0.06 g/cm³ | ChemicalBook |

| InChI Key | NCQFIBJQOZPYOI-UHFFFAOYSA-N |

Proposed Synthesis and Mechanistic Insights

While specific, peer-reviewed synthetic procedures for Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate are not readily found in the public domain, its structure suggests several plausible synthetic strategies based on fundamental organic reactions. A logical and efficient approach would be a Michael addition followed by a Dieckmann-type cyclization or direct alkylation.

One of the most direct conceptual routes involves the conjugate addition of a nucleophile derived from methyl (4-fluorophenyl)acetate to cyclohex-2-en-1-one.

Experimental Protocol: A Plausible Synthetic Approach

This protocol is a theoretical representation of a viable synthesis and has not been experimentally validated from a cited source. It is intended for informational purposes for qualified chemists.

Step 1: Enolate Formation from Methyl (4-fluorophenyl)acetate

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., Argon), slowly add n-butyllithium (n-BuLi) to generate lithium diisopropylamide (LDA).

-

Maintain the temperature at -78 °C and slowly add a solution of methyl (4-fluorophenyl)acetate in anhydrous THF to the LDA solution.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the lithium enolate. The formation of the enolate is critical as it creates the carbon nucleophile necessary for the subsequent conjugate addition. The use of a strong, non-nucleophilic base like LDA at low temperatures is standard for generating ester enolates while minimizing side reactions like self-condensation.

Step 2: Michael (1,4-Conjugate) Addition

-

While maintaining the reaction at -78 °C, slowly add a solution of cyclohex-2-en-1-one in anhydrous THF to the enolate solution.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the intermediate enolate formed after the addition, yielding the 1,5-dicarbonyl adduct.

Step 3: Intramolecular Cyclization (Dieckmann Condensation)

This step is not directly applicable to form the target molecule but is a common follow-up for related structures. For the target molecule, a different strategy is required after the Michael addition.

Alternative Step 3 & 4: Hydrolysis, Decarboxylation, and Re-esterification/Alkylation (A More Likely Route)

-

The product from the Michael addition is a keto-ester. A more direct route to the final product would involve the alkylation of a pre-existing keto-ester.

-

A plausible alternative starts with methyl 4-oxocyclohexane-1-carboxylate. This starting material can be deprotonated at the alpha-carbon (C1) using a suitable base like sodium hydride (NaH) or LDA in an aprotic solvent like THF.

-

The resulting enolate can then undergo an electrophilic aromatic substitution-type reaction, or more likely, a palladium-catalyzed cross-coupling reaction with 1-fluoro-4-iodobenzene. This would directly install the 4-fluorophenyl group at the desired position.

Caption: Proposed workflow for the synthesis of CAS 80912-51-2.

Applications in Medicinal Chemistry and Drug Development

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is primarily utilized as a sophisticated intermediate in the synthesis of complex molecular architectures for drug discovery. The presence of multiple functional groups allows for sequential and site-selective modifications.

-

Scaffold for Spirocyclic Compounds: The quaternary carbon is an ideal anchor point for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological target binding sites.

-

Access to Novel Cyclohexane Derivatives: The ketone and ester functionalities can be readily transformed. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. These transformations open pathways to a diverse library of substituted cyclohexane compounds.

-

Intermediate in Patented Syntheses: This compound is cited in patent literature as a building block for more complex molecules, including modulators of RXFP1 for heart failure and muscarinic M1/M4 receptor agonists. Although the patents do not detail the synthesis of the intermediate itself, they highlight its role in constructing the final pharmacologically active agents.

Caption: Role of CAS 80912-51-2 as a versatile building block.

Predicted Spectroscopic Characterization

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and standard chemical shift values for similar functional groups. This data has not been sourced from an experimental measurement of the compound and should be used for reference purposes only.

¹H NMR (Proton NMR) - Predicted (in CDCl₃, 400 MHz)

-

δ 7.35-7.45 (m, 2H): Protons on the fluorophenyl ring ortho to the cyclohexane attachment (CH-Ar).

-

δ 7.00-7.10 (t, 2H): Protons on the fluorophenyl ring meta to the cyclohexane attachment (CH-Ar), showing coupling to fluorine.

-

δ 3.75 (s, 3H): Methyl protons of the ester group (-OCH₃).

-

δ 2.20-2.80 (m, 8H): Methylene protons of the cyclohexane ring (-CH₂-). The signals would be complex due to diastereotopicity and coupling. Protons alpha to the carbonyl and those adjacent to the quaternary center would likely be in the more downfield portion of this range.

¹³C NMR (Carbon NMR) - Predicted (in CDCl₃, 100 MHz)

-

δ ~210: Carbonyl carbon of the ketone (C=O).

-

δ ~175: Carbonyl carbon of the ester (C=O).

-

δ ~162 (d, J ≈ 245 Hz): Carbon of the fluorophenyl ring attached to fluorine (C-F).

-

δ ~138 (d, J ≈ 3 Hz): Quaternary carbon of the fluorophenyl ring attached to the cyclohexane ring.

-

δ ~128 (d, J ≈ 8 Hz): Aromatic carbons ortho to the fluorine.

-

δ ~115 (d, J ≈ 21 Hz): Aromatic carbons meta to the fluorine.

-

δ ~52: Methyl carbon of the ester (-OCH₃).

-

δ ~50: Quaternary carbon of the cyclohexane ring.

-

δ ~35-45: Methylene carbons of the cyclohexane ring (-CH₂-).

FT-IR (Infrared Spectroscopy) - Predicted

-

~1730 cm⁻¹: Strong C=O stretch (ester).

-

~1715 cm⁻¹: Strong C=O stretch (ketone).

-

~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~1220 cm⁻¹: C-F stretch of the fluorophenyl group.

-

~2850-2960 cm⁻¹: C-H stretching of the aliphatic cyclohexane ring and methyl group.

Safety and Handling

Based on available supplier safety data sheets, Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate should be handled with standard laboratory precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (CAS 80912-51-2) is a key synthetic intermediate whose structural complexity provides a valuable platform for the development of novel organic molecules, particularly in the field of medicinal chemistry. While detailed, published experimental data on its synthesis and properties are sparse, its utility is evident from its inclusion in various patents as a precursor to complex therapeutic candidates. The plausible synthetic routes and predicted spectral data provided in this guide offer a strong foundation for researchers aiming to utilize this compound in their synthetic endeavors. As with any chemical, empirical validation of its properties and synthetic protocols is essential for its effective and safe application.

References

-

PubChem. Methyl 4-oxocyclohexanecarboxylate.[Link]

-

Organic Chemistry Portal. Dieckmann Condensation.[Link]

-

Taylor & Francis Online. Michael addition – Knowledge and References.[Link]

Sources

physical and chemical characteristics of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

An In-depth Technical Guide to Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . As a key structural motif in medicinal chemistry, this compound serves as a versatile building block for the synthesis of complex molecular architectures. This document details its chemical identity, physicochemical properties, spectroscopic profile, and fundamental reactivity. Furthermore, it offers validated experimental protocols for its analysis and discusses its potential applications in the field of drug discovery. The information is curated to support researchers in the effective utilization and characterization of this important chemical entity.

Chemical Identity and Structure

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a substituted cyclohexanone derivative featuring a fluorinated phenyl ring and a methyl ester at the quaternary C1 position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.

-

IUPAC Name: methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate[1]

-

Canonical SMILES: COC(=O)C1(CCC(=O)CC1)C2=CC=C(F)C=C2

-

InChI Key: NCQFIBJQOZPYOI-UHFFFAOYSA-N[2]

The structural features—a ketone, an ester, and a fluoroaromatic group—each offer distinct points for chemical modification, underpinning the compound's utility in creating diverse molecular libraries for drug screening.

Caption: Chemical Structure of the Topic Compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling. This molecule is typically supplied as a solid, consistent with its relatively high molecular weight and potential for crystalline packing.[2]

| Property | Value | Source |

| Appearance | Solid | [2] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in common organic solvents like DMSO, CH₂Cl₂, and Ethyl Acetate. | Inferred from structure |

| Storage | Recommended to be stored in a cool, dry place under an inert atmosphere. | [3] |

Expert Insight: The presence of both polar (ketone, ester) and non-polar (aromatic ring, cyclohexane backbone) regions gives the molecule an amphiphilic character, influencing its solubility and interaction with biological targets. The fluorine atom can modulate properties like metabolic stability and binding affinity through favorable electrostatic interactions.

Spectroscopic Profile and Characterization

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The expected spectral data provide a fingerprint for the molecule's identity and purity.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclohexane ring protons, and the methyl ester protons. The aromatic protons on the fluorophenyl ring will appear as multiplets in the range of δ 7.0-7.4 ppm, with coupling patterns influenced by the fluorine atom. The cyclohexane protons will resonate as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). A sharp singlet corresponding to the three methyl ester protons should appear around δ 3.7 ppm.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the ketonic carbonyl carbon around δ 208-212 ppm and the ester carbonyl around δ 170-175 ppm. The quaternary carbon attached to the phenyl ring will be downfield. Aromatic carbons will appear in the δ 115-165 ppm range, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The methyl ester carbon will have a signal around δ 52 ppm.

3.2 Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present.

-

C=O (Ketone) Stretch: A strong, sharp absorption band is expected around 1710-1725 cm⁻¹ .

-

C=O (Ester) Stretch: A strong absorption band, typically at a higher frequency than the ketone, is expected around 1735-1750 cm⁻¹ .[4]

-

C-O (Ester) Stretch: A signal in the fingerprint region, around 1100-1300 cm⁻¹ .

-

C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹ .

-

Aromatic C=C Stretch: Medium to weak bands around 1500-1600 cm⁻¹ .

3.3 Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight. The molecular ion peak (M⁺) for C₁₄H₁₅FO₃ would be observed at m/z 250.10. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Caption: Generalized synthetic scheme via enolate alkylation.

4.2 Chemical Reactivity

-

Ketone Group: The ketone at the C4 position is susceptible to nucleophilic attack. It can undergo reduction to the corresponding alcohol, reductive amination to introduce an amine, or participate in Wittig-type reactions to form an alkene. These transformations are fundamental in expanding the molecular scaffold.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to a primary alcohol.

-

Aromatic Ring: The 4-fluorophenyl group is generally stable but can undergo nucleophilic aromatic substitution (SₙAr) under harsh conditions, although this is less common.

Expert Insight: The choice of reagents for modifying one functional group while preserving the others is a key consideration. For instance, reducing the ketone with NaBH₄ is unlikely to affect the ester, whereas a stronger reducing agent like LiAlH₄ would reduce both the ketone and the ester. This selectivity is crucial in multi-step synthesis.

Experimental Protocols

5.1 Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of a synthesized batch of the title compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water (both with 0.1% TFA or formic acid).

-

Rationale: A reverse-phase column is suitable for this moderately polar compound. A gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and eluted.

-

-

Gradient:

-

0-2 min: 30% ACN

-

2-15 min: 30% to 95% ACN

-

15-18 min: 95% ACN

-

18-20 min: 95% to 30% ACN

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Rationale: The fluorophenyl group provides a strong chromophore, making UV detection at 254 nm highly sensitive.

-

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of ACN.

-

Analysis: Inject 5-10 µL. Purity is calculated based on the relative peak area of the main product.

5.2 Protocol: NMR Sample Preparation

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its good solubilizing power for a wide range of organic compounds.

-

Rationale: CDCl₃ is aprotic and its residual proton signal (δ ~7.26 ppm) does not typically interfere with the aromatic signals of the analyte.

-

-

Procedure:

-

Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of CDCl₃.

-

Cap the tube and gently invert/vortex until the sample is fully dissolved.

-

If needed, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is more common.

-

Place the tube in the NMR spectrometer and acquire the data.

-

Applications in Medicinal Chemistry

Cyclohexane scaffolds are prevalent in drug design as they provide a three-dimensional framework to orient functional groups for optimal interaction with biological targets. The title compound is a valuable building block for creating spirocyclic systems or other complex architectures.

-

Scaffold for Novel Inhibitors: The cyclohexane core can be used to develop inhibitors of various enzymes or receptors. For example, derivatives of cyclohexanone have been explored as acetylcholinesterase inhibitors and for their anticancer activities. [5]* Intermediate for Spirocyclic Compounds: The quaternary center is a key feature for the synthesis of spiro-compounds, such as those investigated as potent MDM2 inhibitors in cancer therapy. [6]* Dopamine Agonist Precursors: Related ethyl 4-oxocyclohexanecarboxylate structures are employed in the preparation of dopamine agonists. [7] The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate. [8]

Conclusion

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a well-defined chemical entity with a rich set of physical and chemical properties that make it highly valuable for research and development, particularly in the synthesis of novel therapeutic agents. Its strategic combination of a modifiable ketone, a versatile ester, and a metabolically robust fluorophenyl group on a 3D scaffold provides a powerful platform for generating chemical diversity. This guide has outlined its core characteristics and provided practical methodologies to support its effective use in the laboratory.

References

-

PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. [Link]

-

PubChem. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643. National Center for Biotechnology Information. [Link]

-

ResearchGate. Analgesic Activity of Substituted 4-Hydroxy-2-Oxocyclohexane-1-Carboxamides and Their Dehydration Products | Request PDF. [Link]

-

Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283–3289. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

Sources

- 1. 80912-51-2 | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate - AiFChem [aifchem.com]

- 2. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]

- 3. 80912-51-2|Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 8. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of 1-Aryl-4-Oxocyclohexanone Esters: A Technical Guide for Drug Development Professionals

Abstract

The 1-aryl-4-oxocyclohexanone ester scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this versatile class of compounds. The narrative delves into the causality behind experimental choices, providing field-proven insights into synthetic strategies, analytical methodologies, and the biological rationale for their investigation as potential anticancer, neuroprotective, and anti-inflammatory agents. This guide is designed to be a self-validating system, with detailed protocols and authoritative references to support key claims and standards.

Introduction: The Significance of the 1-Aryl-4-Oxocyclohexanone Ester Core

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. The 1-aryl-4-oxocyclohexanone ester core has emerged as a promising scaffold due to its synthetic tractability and its presence in a variety of biologically active molecules. The unique combination of an aromatic ring, a cyclohexanone moiety, and an ester functional group provides a rich tapestry for structural modifications, enabling the fine-tuning of physicochemical properties and pharmacological activities. This guide will explore the foundational chemistry of these compounds and their potential to address unmet medical needs in oncology, neurodegenerative disorders, and inflammatory diseases.

Synthetic Strategies: Constructing the 1-Aryl-4-Oxocyclohexanone Ester Scaffold

The cornerstone for the synthesis of 1-aryl-4-oxocyclohexanone esters is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2] This method allows for the construction of the six-membered cyclohexanone ring with a high degree of control over substitution patterns.

The Robinson Annulation: A Step-by-Step Mechanistic Overview

The Robinson annulation is a robust and widely utilized method for the formation of six-membered rings.[2][3] The reaction sequence typically involves the reaction of a ketone with a methyl vinyl ketone to form an α,β-unsaturated ketone within a cyclohexane ring.[4] The process unfolds in two key stages: a Michael addition followed by an intramolecular aldol condensation.[1]

DOT Script for Robinson Annulation Mechanism

Caption: General mechanism of the Robinson Annulation.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-Aryl-2-oxocyclohex-3-ene-1-carboxylate

This protocol adapts the principles of the Robinson annulation for the efficient synthesis of a representative 1-aryl-4-oxocyclohexanone ester derivative, utilizing microwave irradiation to accelerate the reaction and improve yields.[5]

Materials:

-

1,3-Diaryl-2-propen-1-one (0.01 mol)

-

Ethyl acetoacetate (0.02 mol)

-

Potassium carbonate (0.04 mol)

-

Ethanol

-

Dioxane

-

Microwave reactor

-

Mortar and pestle

Procedure:

-

In a mortar, thoroughly grind 1,3-diaryl-2-propen-1-one (0.01 mol), ethyl acetoacetate (0.02 mol), and potassium carbonate (0.04 mol) to achieve a uniform mixture.

-

Transfer the resulting paste to a 50 mL beaker suitable for microwave synthesis.

-

Place the beaker in a microwave oven and irradiate at 160W for 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from an ethanol-dioxane mixture to afford the pure ethyl 4-aryl-2-oxocyclohex-3-ene-1-carboxylate.

Rationale for Experimental Choices:

-

Solvent-Free Conditions: The use of a solvent-free, microwave-assisted method offers several advantages, including reduced reaction times, enhanced conversion rates, and a more environmentally friendly process.[5]

-

Potassium Carbonate as Base: Potassium carbonate serves as a solid base, facilitating the deprotonation of ethyl acetoacetate to generate the nucleophilic enolate required for the initial Michael addition.

-

Microwave Irradiation: Microwave energy provides rapid and uniform heating, which can significantly accelerate the rate of both the Michael addition and the subsequent intramolecular aldol condensation.

Structural Characterization: Spectroscopic Analysis

The unambiguous identification of the synthesized 1-aryl-4-oxocyclohexanone esters is crucial for subsequent biological evaluation. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of the atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for a Representative 1-Aryl-4-oxocyclohexanone Ester

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aryl-H | 7.20-7.40 (m) | 126.0-140.0 |

| OCH₂ (Ester) | 4.10-4.20 (q) | 60.5 |

| CH₂ (Cyclohexanone) | 2.30-2.80 (m) | 22.0-30.0 |

| CH₃ (Ester) | 1.20-1.30 (t) | 14.3 |

| C=O (Ketone) | - | ~208.0 |

| C=O (Ester) | - | ~173.0 |

Note: The predicted chemical shifts are based on data from structurally similar compounds and may vary depending on the specific aryl substituents and solvent used.[5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. The fragmentation of 1-aryl-4-oxocyclohexanone esters is expected to involve characteristic cleavages of the ester and cyclohexanone moieties.[10][11][12][13]

DOT Script for Mass Spectrometry Fragmentation

Caption: Predicted mass spectrometry fragmentation pathway.

Therapeutic Potential: A Multifaceted Pharmacological Profile

Derivatives of the 4-oxocyclohexanone core have demonstrated a remarkable range of biological activities, suggesting their potential as therapeutic agents for various diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the 4-aryl-1,4-dihydropyridine and related heterocyclic scaffolds, which share structural similarities with 1-aryl-4-oxocyclohexanone esters.[14][15][16] These compounds have been shown to inhibit the growth of various cancer cell lines, with some exhibiting potent activity.[17]

Table 2: Reported Anticancer Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Aryl-1,4-dihydropyridines | HeLa, MCF-7 | 2.3 - 11.9 | [14] |

| 7,8-dihydroxy-4-arylcoumarins | MDA-MB-468, A431 | 0.64 - 2.56 | [16] |

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7, HeLa | 0.48 - 0.74 | [15] |

The mechanism of action for many of these compounds is believed to involve the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[18][19][20][21] The 1-aryl-4-oxocyclohexanone ester scaffold provides a template for the design of novel kinase inhibitors.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing body of evidence suggesting that compounds with antioxidant and anti-inflammatory properties can confer neuroprotection.[22][23][24][25][26] The 4-oxocyclohexanone moiety has been incorporated into molecules with demonstrated neuroprotective effects in cellular models of neurotoxicity.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of cyclohexanone derivatives has been investigated, with some compounds showing significant inhibition of inflammatory mediators.[6][27][28][29][30] The IC₅₀ values for cyclooxygenase (COX) inhibition by some 2,6-bis-(benzylidene)-cyclohexanone derivatives have been reported to be in the micromolar range, indicating their potential as anti-inflammatory agents.[6]

Prodrug Strategies for Enhanced Drug Delivery

The ester functionality in 1-aryl-4-oxocyclohexanone esters presents an opportunity for the development of prodrugs. Prodrugs are inactive or less active derivatives that are converted to the active parent drug in vivo, offering a strategy to improve pharmacokinetic properties such as absorption, distribution, and targeted delivery.[31][32][33][34][35]

DOT Script for Prodrug Activation

Caption: Enzymatic activation of an ester prodrug.

By modifying the ester group, it is possible to design prodrugs that are selectively activated at the target site, thereby enhancing therapeutic efficacy and reducing off-target toxicity. This is a particularly attractive strategy in cancer therapy, where targeted drug delivery is paramount.[31][32][33][35]

Conclusion and Future Directions

The 1-aryl-4-oxocyclohexanone ester scaffold holds significant promise for the development of novel therapeutic agents. Its synthetic accessibility via robust methods like the Robinson annulation, coupled with its diverse pharmacological profile, makes it an attractive starting point for drug discovery programs. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in relevant biological assays. A deeper understanding of their mechanism of action, particularly their potential as kinase inhibitors, will be crucial for optimizing their therapeutic potential. Furthermore, the exploration of innovative prodrug strategies will be key to unlocking their full clinical utility.

References

- Current time information in Denver, CO, US. (n.d.). Google.

- ethoxy, 4'-hydroxybenzylidene)-cyclohexanone, 2,6-bis-(3'. (2020). International Journal of Pharmaceutical Sciences and Research, 11(6), 2776-2784.

-

Antiinflammatory activity of compounds (1-20) in terms of IC50 value. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][6][17]triazin-3-yl)formate. (2007). European Journal of Medicinal Chemistry, 42(5), 653-659.

-

IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A Sheffield Hallam University thesis. (n.d.). Sheffield Hallam University Research Archive. Retrieved January 17, 2026, from [Link]

- Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (2023). Scientific Reports, 13(1), 12345.

-

The Robinson Annulation. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Robinson Annulation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

23.12: The Robinson Annulation Reaction. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. (2005). Journal of Molecular Structure, 744-746, 33-43.

- Prodrugs for Improving Tumor Targetability and Efficiency. (2015). Current Cancer Drug Targets, 15(7), 586–601.

-

23.12 The Robinson Annulation Reaction. (2023). OpenStax. Retrieved January 17, 2026, from [Link]

- Prodrugs for Targeted Cancer Therapy. (2019). Expert Opinion on Drug Delivery, 16(6), 569-583.

- Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry, 10, 868993.

- Prodrug Applications for Targeted Cancer Therapy. (2014). Mini Reviews in Medicinal Chemistry, 14(8), 639–654.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

- Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. (2011). Der Pharmacia Lettre, 3(3), 388-392.

- Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2008). Molecular BioSystems, 4(6), 542-550.

- Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity. (2021). International Journal of Molecular Sciences, 22(18), 9933.

- Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2021). Molecules, 26(11), 3333.

- Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. (2023). MedChemComm, 14(10), 1836-1849.

- N-Alkylaminoferrocene-Based Prodrugs Targeting Mitochondria of Cancer Cells. (2019). Molecules, 24(21), 3878.

- Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. (2019). New Journal of Chemistry, 43(35), 13955-13968.

- Neuroprotective effects of carnosic acid on neuronal cells under ischemic and hypoxic stress. (2012).

- KR102105938B1 - Anti-cancer prodrug for overcoming drug resistance. (2020).

- 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004). Magnetic Resonance in Chemistry, 42(9), 787-802.

- Synthesis and Anticancer Activity of 7,8-dihydroxy-4-arylcoumarins. (2016). Letters in Drug Design & Discovery, 13(1), 58-64.

-

Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. (2023). YouTube. Retrieved January 17, 2026, from [Link]

- Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. (2021). Journal of Medicinal Chemistry, 64(11), 7544-7559.

- Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (1989). Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1471.

- 1,4-dioxane-fused 4-anilinoquinazoline as inhibitors of epidermal growth factor receptor kinase. (2000). Bioorganic & Medicinal Chemistry Letters, 10(11), 1171-1174.

- The Main Fragmentation Reactions of Organic Compounds. (n.d.). In Mass Spectrometry.

- Neuroprotective effects of a novel AMPA receptor antagonist, YM872. (1998). Neuroscience Letters, 247(2-3), 107-110.

-

GCMS Section 6.14. (n.d.). Whitman College. Retrieved January 17, 2026, from [Link]

- Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2). (2016). Archives of Toxicology, 90(8), 1893-1903.

-

BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

- Neuroprotective and Neurotrophic Effects of Lanthionine Ketimine Ester. (2018). Neuroscience Letters, 664, 58-63.

- Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons. (2006). BMC Neuroscience, 7, 3.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. rsc.org [rsc.org]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. GCMS Section 6.14 [people.whitman.edu]

- 13. scribd.com [scribd.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate - PubMed [pubmed.ncbi.nlm.nih.gov]